(Butan-2-yl)(methoxy)amine Hydrochloride: A Technical Guide to Sterically Hindered O-Alkylhydroxylamines
(Butan-2-yl)(methoxy)amine Hydrochloride: A Technical Guide to Sterically Hindered O-Alkylhydroxylamines
Executive Summary
(Butan-2-yl)(methoxy)amine hydrochloride (CAS: 1421602-73-4) ()[1], formally recognized by the IUPAC name N-methoxybutan-2-amine hydrochloride ()[2], is a highly specialized, sterically hindered O-alkylhydroxylamine derivative. With a molecular weight of 139.08 g/mol ()[3], this reagent serves as a critical nucleophilic building block in advanced organic synthesis. It is predominantly utilized in the development of complex agrochemicals ()[4] and highly specific pharmaceutical intermediates where precise conformational control is required.
Mechanistic Chemistry: Reactivity & Steric Dynamics
As a Senior Application Scientist, I frequently observe that the transition from standard reagents (like N,O-dimethylhydroxylamine used in Weinreb amides) to bulkier analogs requires a deep understanding of structural causality. The inclusion of a sec-butyl group fundamentally alters the reactivity profile of the nitrogen center.
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The Alpha-Effect vs. Inductive Withdrawal : The adjacent oxygen atom donates electron density into the N-O σ∗ orbital, raising the HOMO energy of the nitrogen and enhancing its nucleophilicity (the alpha-effect). However, the methoxy group is inductively withdrawing, which lowers the pKa of the conjugate acid, making the amine a weaker base than a standard secondary alkylamine.
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Steric Shielding & Trajectory Control : The sec-butyl group effectively shields the nitrogen lone pair. This steric encumbrance hinders the Bürgi-Dunitz trajectory of incoming electrophiles. While this slows down the initial nucleophilic attack, it provides exceptional chemoselectivity, preventing over-alkylation and restricting the rotation of resulting amides. This rigidity is highly valuable when designing stable pharmacophores or herbicides like N-Phenyl-N'-sec-butyl-N'-methoxyurea ()[5].
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Causality in Salt Selection : We specifically utilize the hydrochloride salt rather than the free base. The free base (N-methoxybutan-2-amine) is a volatile liquid prone to rapid oxidative degradation. The HCl salt acts as a self-validating storage system; its stable, crystalline nature ensures stoichiometric precision and prevents titer degradation during reaction setup.
Mechanistic logic: Steric and inductive effects modulating chemoselectivity.
Quantitative Data & Comparative Profiling
To optimize reaction conditions, it is crucial to benchmark (butan-2-yl)(methoxy)amine against industry-standard hydroxylamines.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | N-methoxybutan-2-amine hydrochloride |
| CAS Number | 1421602-73-4 |
| Molecular Formula | C5H14ClNO (Base: C5H13NO) |
| Molecular Weight | 139.08 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Storage Conditions | Inert atmosphere, desiccated (Hygroscopic) |
Table 2: Comparative Reactivity (Weinreb Amine vs. N-methoxybutan-2-amine)
| Feature | N,O-Dimethylhydroxylamine | N-methoxybutan-2-amine | Causality / Impact |
|---|---|---|---|
| N-Alkyl Group | Methyl | sec-Butyl | Increased steric bulk restricts nucleophilic trajectory. |
| Nucleophilicity | High | Attenuated | Slower reaction kinetics; requires highly activated electrophiles. |
| Rotamer Stability | Low (Rapid interconversion) | High | sec-Butyl group locks amide conformations, observable via NMR. |
| Over-alkylation | Moderate Risk | Very Low Risk | Steric shielding prevents secondary electrophilic attacks. |
Experimental Protocols: In Situ Free-Basing and Amidation
Objective : Synthesize a sterically hindered N-methoxy-N-sec-butylamide from a highly reactive acyl chloride. Self-Validating Principle : The use of a non-nucleophilic base and strict anhydrous conditions ensures that the highly reactive acyl chloride is not hydrolyzed, verifying that any consumption of the starting material is exclusively due to the targeted nucleophilic attack.
Step-by-Step Methodology
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Preparation & Inertion
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Action : Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add 1.0 equivalent of (butan-2-yl)(methoxy)amine hydrochloride.
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Causality : The HCl salt is hygroscopic. Atmospheric moisture introduces competing nucleophiles (water), which would prematurely hydrolyze the acyl chloride electrophile, ruining the yield.
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In Situ Liberation of the Free Base
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Action : Suspend the salt in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C.
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Causality : DIPEA is a sterically hindered, non-nucleophilic base. It selectively neutralizes the HCl salt to liberate the active N-methoxybutan-2-amine without competing for the electrophile. The extra 1.5 equivalents serve to neutralize the HCl generated during the subsequent amidation step.
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Electrophile Addition
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Action : Cool the reaction mixture to -78 °C. Slowly add 1.05 equivalents of the target acyl chloride dissolved in DCM.
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Causality : The extreme cold minimizes exothermic degradation and maximizes chemoselectivity. The bulky sec-butyl group requires a highly organized transition state; low temperatures stabilize the tetrahedral intermediate before chloride elimination occurs.
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Reaction Maturation & Workup
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Action : Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc). Quench with saturated aqueous NH 4 Cl.
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Causality : The slow warming provides the activation energy needed to overcome the steric hindrance of the sec-butyl group. The mildly acidic quench protonates excess DIPEA, partitioning it into the aqueous layer while the neutral, sterically hindered amide product remains in the organic phase.
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Workflow for synthesizing sterically hindered amides using N-methoxybutan-2-amine.
Sources
- 1. 2 methoxy butane | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Products - Thoreauchem [thoreauchem.com]
- 4. EP0029171A1 - Azolyloxy-carboxylic acid N-oxy-amides, process and intermediates for their preparation, their use, herbicides containing them and their preparation - Google Patents [patents.google.com]
- 5. N-Phenyl-N'-sec.-butyl-N'-methoxyurea - CAS号 79089-14-8 - 摩熵化学 [molaid.com]
